molecular formula C19H23N3O2 B13767151 p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid CAS No. 65542-20-3

p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid

Cat. No.: B13767151
CAS No.: 65542-20-3
M. Wt: 325.4 g/mol
InChI Key: YPWNPYJNMLENNZ-UHFFFAOYSA-N
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Description

p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid is a triazene derivative characterized by a benzoic acid backbone substituted with a triazene group at the para position. The triazene moiety is further modified with a p-tert-butylbenzyl group and a methyl group, distinguishing it from simpler triazene analogs.

  • Triazene group: Known for stability and reactivity in biological systems, often linked to antitumor and antimicrobial properties.
  • Methyl group: May influence steric hindrance and metabolic stability.

Properties

CAS No.

65542-20-3

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[[(4-tert-butylphenyl)methyl-methylamino]diazenyl]benzoic acid

InChI

InChI=1S/C19H23N3O2/c1-19(2,3)16-9-5-14(6-10-16)13-22(4)21-20-17-11-7-15(8-12-17)18(23)24/h5-12H,13H2,1-4H3,(H,23,24)

InChI Key

YPWNPYJNMLENNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Triazene and Benzoic Acid Derivatives
Compound Name Key Functional Groups Biological Activity Insights Synthesis Efficiency
p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid Triazeno, tert-butylbenzyl, methyl, benzoic acid Hypothesized enhanced antitumor activity due to lipophilic tert-butyl group Likely complex; requires optimization
Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester (CAS 29168-87-4) Triazeno, dimethyl, methyl ester Moderate anticancer activity; ester group may limit bioavailability High yield via continuous flow synthesis
3-(Aminosulfonyl)-4-methoxybenzoic acid Aminosulfonyl, methoxy, benzoic acid Limited anti-inflammatory activity Conventional methods
4-Methoxyphenylacrylic acid Acrylic acid, methoxy Moderate anticancer activity Standard synthesis
Key Findings:

Triazeno Group Impact: The triazeno group in the target compound and ’s analog is critical for stability and reactivity.

Bioavailability : Unlike the methyl ester analog (), the free benzoic acid group in the target compound may improve solubility and pharmacokinetics, though this requires validation.

Functional Group Synergy: The absence of an aminosulfonyl or acrylic group (as in ’s compounds) suggests divergent biological pathways. For instance, the triazeno group may target DNA alkylation in cancer cells, whereas acrylic acid derivatives () might inhibit enzymes like cyclooxygenase .

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